(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate
Description
(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral ester derivative featuring a 3,5-dichlorophenyl group and an amino-substituted propanoate backbone. Its stereochemistry (R-configuration) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for enantioselective drug candidates. The compound’s physicochemical properties, such as solubility in organic solvents (e.g., ethyl acetate, tetrahydrofuran) and stability under basic conditions, are influenced by the electron-withdrawing chlorine substituents and the ethyl ester moiety .
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |
InChI Key |
VEXKYYBQZJWWSL-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
- The process starts with a precursor compound of formula III, where the aryl group is 3,5-dichlorophenyl and the alkyl group is ethyl.
- The synthesis involves the formation of a 3-amino-3-arylpropanoate intermediate with high enantiomeric excess (ee), typically ≥90%, preferably ≥98%, and most preferably 99% ee.
- The stereoselective formation of the chiral center is crucial and is achieved via catalytic asymmetric hydrogenation or reduction steps.
Key Reaction Conditions and Catalysts
- Catalysts: Palladium catalysts such as palladium hydroxide on carbon (20% Pd(OH)2/C) or palladium on carbon are employed for hydrogenation.
- Solvents: Lower alkyl alcohols, preferably methanol, are used as solvents, with reaction temperatures ranging from 0°C to 40°C, optimally at room temperature.
- Hydrosilane Reduction: For the conversion of intermediates to the final amino ester, hydrosilanes like triethylsilane are used in the presence of acids such as formic acid at 40–100°C, preferably 80–100°C.
- Water Removal: The reaction mixture is often subjected to reduced pressure and azeotropic distillation to remove water formed during condensation or esterification steps.
Stepwise Summary
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of intermediate 3-amino-3-arylpropanoate (formula III) | Catalytic hydrogenation with Pd(OH)2/C in methanol, 0–40°C | High enantiomeric excess intermediate |
| 2 | Esterification and purification | Removal of solvent under reduced pressure at 40–65°C; recrystallization from ethyl acetate, methanol, or methyl t-butyl ether | Pure (R)-ethyl ester with up to 85% isolated yield |
| 3 | Reduction of intermediates with hydrosilane and acid | Triethylsilane + formic acid, 80–100°C | Conversion to final amino ester compound |
| 4 | Optional saponification | Treatment with LiOH, NaOH, or KOH in THF, DMF, or methanol | Formation of acid or salt derivatives |
Yield and Purity
- Isolated yields reported up to 85% after recrystallization.
- Enantiomeric excess typically ≥98%, ensuring high stereochemical purity.
- Purification methods include flash chromatography and HPLC to isolate the desired diastereomer.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions | Notes |
|---|---|---|---|
| Starting Material | 3,5-dichlorophenyl substituted precursor | Aryl aldehyde or ester derivative | High purity required |
| Catalyst | Pd(OH)2/C or Pd/C | 10–20 wt% catalyst loading | Atmospheric hydrogen pressure |
| Solvent | Methanol or lower alkyl alcohol | 0–40°C, room temperature preferred | Facilitates hydrogenation and esterification |
| Reducing Agent | Triethylsilane (hydrosilane) | 80–100°C with formic acid | Converts intermediates to amino ester |
| Water Removal | Azeotropic distillation under reduced pressure | 40–65°C boiling point range | Enhances reaction efficiency |
| Purification | Recrystallization, flash chromatography, HPLC | Ethyl acetate, methanol, methyl t-butyl ether | Achieves >98% ee and high purity |
| Yield | Isolated yield | Up to 85% | Dependent on purification |
Research Findings and Notes
- The stereochemical control is critical for the biological activity of the compound; hence, the preparation methods emphasize high enantiomeric excess.
- The use of palladium-based catalysts under mild conditions allows for selective hydrogenation without racemization.
- Hydrosilane-mediated reductions in acidic media provide an efficient route to the amino ester functionality.
- The process is scalable and adaptable for industrial synthesis, as evidenced by patent literature.
- The compound’s stability and purity are maintained by careful solvent choice and purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Studies
- Antitumor Activity : Research indicates that compounds similar to (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate exhibit cytotoxic effects against various cancer cell lines. A study found that derivatives of this compound could inhibit tumor growth through apoptosis induction in cancer cells .
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, particularly in models of chronic inflammation. It demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Investigate anti-inflammatory properties | Reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages by up to 50%. |
| Study C | Assess neuroprotective effects | Improved survival rates of neurons in vitro under oxidative stress conditions compared to controls. |
Therapeutic Applications
- Cancer Therapy : Given its antitumor properties, this compound is being investigated as a candidate for developing new cancer therapies.
- Chronic Inflammatory Diseases : The anti-inflammatory effects position it as a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease.
- Neurological Disorders : Its neuroprotective capabilities suggest possible applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with receptors on cell surfaces, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in inflammatory and pain pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Below is a comparative analysis of key analogues, focusing on structural differences, synthesis routes, and biological relevance:
Key Observations:
- Chirality Impact : The (R)-enantiomer of the target compound exhibits distinct biological activity compared to its (S)-configured methyl ester analogue, as stereochemistry affects receptor binding .
- Substituent Effects: The 3,5-dichlorophenyl group enhances lipophilicity and metabolic resistance compared to mono-chlorinated or non-halogenated analogues .
- Ester Group Variation : Ethyl esters generally offer better hydrolytic stability than methyl esters in physiological conditions, making the target compound more suitable for prolonged-action formulations .
Biological Activity
(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral compound notable for its potential biological activity and applications in pharmaceutical synthesis. Its molecular formula is , with a molecular weight of approximately 298.59 g/mol. This compound features an ethyl ester group and a dichlorophenyl substituent, which significantly influences its biological interactions and reactivity.
The biological activity of this compound can be attributed to its structural components:
- Dichlorophenyl Moiety : Known to enhance interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This moiety may increase the compound's binding affinity and selectivity towards specific biological systems .
- Amino Group : Provides sites for hydrogen bonding and potential interactions with biological macromolecules, enhancing the compound's reactivity in synthetic pathways .
Applications in Drug Development
This compound has been explored for its potential in synthesizing biologically active compounds, particularly peptides and lactam antibiotics. Its role as an intermediate in organic synthesis is crucial for developing new therapeutic agents .
Case Studies
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, studies have shown moderate activity against N. meningitidis and H. influenzae, suggesting its potential as a scaffold for antibiotic development .
- Antichlamydial Activity : A study highlighted the selective action of compounds derived from this structure against Chlamydia, indicating that modifications to the dichlorophenyl group can enhance efficacy against specific bacterial strains .
- Cancer Research : The compound's structural analogs have been investigated for their anticancer properties, particularly their ability to inhibit tubulin polymerization, which is critical in cancer cell mitosis .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 215738-51-5 | Chiral compound with dichlorophenyl group | Moderate antibacterial activity |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | 188812-94-4 | Similar structure but different substitution | Lower antibacterial potency |
| Ethyl 3-amino-3-(4-methoxyphenyl)propanoate | 147524-80-9 | Contains a methoxy group | Inactive against tested strains |
Synthesis and Stability
The synthesis of this compound typically involves several steps including the coupling of chiral β-amino amides with pyrazole carboxylic acids under standard EDCI coupling conditions . The hydrochloride salt form enhances stability and solubility, making it suitable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
